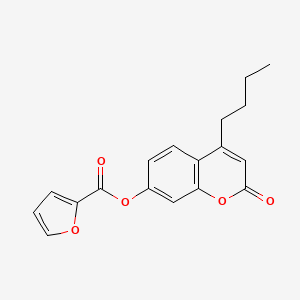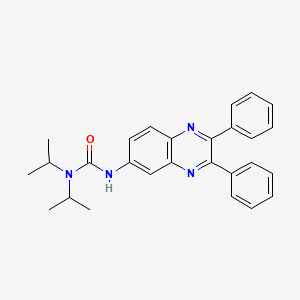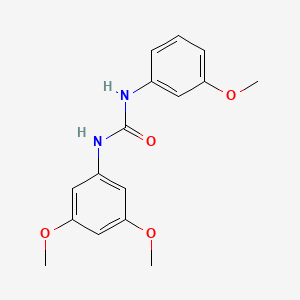![molecular formula C21H23ClN4O2 B4666121 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4666121.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea
説明
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea, also known as CDK9 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent for various diseases.
作用機序
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors work by inhibiting the activity of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea, a protein kinase that plays a critical role in the regulation of gene transcription. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea is a subunit of the positive transcription elongation factor b (P-TEFb) complex, which is required for the transcriptional elongation of RNA polymerase II. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea phosphorylates the C-terminal domain of RNA polymerase II, which allows for the release of the paused polymerase and the continuation of transcription. Inhibition of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea prevents the release of RNA polymerase II, leading to the inhibition of transcription.
Biochemical and Physiological Effects:
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In HIV-infected cells, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors inhibit viral transcription and replication, leading to a decrease in viral load. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have also been shown to have cardioprotective effects, reducing myocardial infarction size and improving cardiac function in animal models of heart disease. In addition, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have been shown to have neuroprotective effects, reducing neuronal damage and improving motor function in animal models of neurological disorders.
実験室実験の利点と制限
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have several advantages for use in lab experiments. They are highly selective for N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea and have minimal off-target effects, making them ideal for studying the role of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea in gene transcription. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors are also easy to use and can be administered orally or intravenously. However, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have some limitations for lab experiments. They can be expensive to synthesize and may have limited solubility in aqueous solutions, making them difficult to use in certain assays.
将来の方向性
There are several future directions for research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors. One area of focus is the development of more potent and selective N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors with improved pharmacokinetic properties. Another area of focus is the identification of biomarkers that can predict response to N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors in cancer patients. Additionally, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors are being studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve their efficacy in cancer treatment. Finally, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors are being studied for their potential as treatments for other diseases, such as heart disease and neurological disorders. Further research in these areas will help to determine the full potential of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors as therapeutic agents.
Conclusion:
In conclusion, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors are a promising class of compounds with potential therapeutic applications in cancer, HIV, heart disease, and neurological disorders. They work by inhibiting the activity of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea, a protein kinase that plays a critical role in the regulation of gene transcription. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have several advantages for use in lab experiments, including their selectivity for N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea and ease of use. However, they also have some limitations, including their cost and limited solubility. Future research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors will help to determine their full potential as therapeutic agents.
科学的研究の応用
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have been studied extensively for their potential therapeutic applications in cancer, HIV, and other diseases. In cancer, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have been shown to inhibit the growth of tumor cells by blocking the transcription of genes involved in cell proliferation and survival. In HIV, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have been shown to inhibit viral replication by blocking the transcription of viral genes. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-ethoxyphenyl)urea inhibitors have also been studied as potential treatments for heart disease and neurological disorders.
特性
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2/c1-4-28-19-12-8-7-11-18(19)23-21(27)24-20-14(2)25-26(15(20)3)13-16-9-5-6-10-17(16)22/h5-12H,4,13H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLIJSCWLTPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-bromophenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4666042.png)
![methyl {3-(4-methoxyphenyl)-4-oxo-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1-imidazolidinyl}acetate](/img/structure/B4666048.png)
![6-bromo-N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4666051.png)

![2-(4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4666086.png)
![1-(2-amino-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone hydrochloride](/img/structure/B4666089.png)
![2-[(4-phenoxyphenyl)amino]nicotinonitrile](/img/structure/B4666092.png)

![4-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4666117.png)
![5-(3-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B4666118.png)


![N-(4-bromo-2-fluorophenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4666139.png)
![N-[(4-bromophenyl)sulfonyl]-N-(4-chlorobenzyl)glycine](/img/structure/B4666143.png)